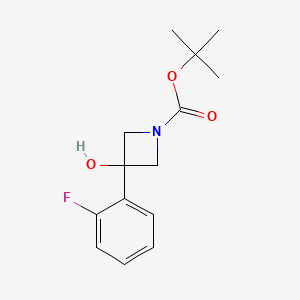

Tert-butyl 3-(2-fluorophenyl)-3-hydroxyazetidine-1-carboxylate

説明

The compound “tert-butyl (2-fluorophenyl)carbamate” is similar to the one you’re asking about . It has a molecular formula of C11H14FNO2 .

Molecular Structure Analysis

The molecular structure of “tert-butyl (2-fluorophenyl)carbamate” is planar with a minor bend around the C-B bond .Chemical Reactions Analysis

A study on the reaction of various hydroxyl-terminated polybutadiene (HTPB) end-groups with three different monoisocyanates (2-fluorophenyl isocyanate, phenyl isocyanate, and tert-butyl isocyanate) revealed different reactivity rates .Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-butyl (2-fluorophenyl)carbamate” include a molecular formula of C11H14FNO2, an average mass of 211.233 Da, and a monoisotopic mass of 211.100861 Da .科学的研究の応用

Chemical Synthesis and Characterization

Tert-butyl 3-(2-fluorophenyl)-3-hydroxyazetidine-1-carboxylate is utilized in the field of chemical synthesis and characterization. For instance, a study by Sanjeevarayappa et al. (2015) focused on synthesizing a similar compound, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, which was characterized by spectroscopic techniques and X-ray diffraction studies (Sanjeevarayappa et al., 2015). Additionally, the synthesis of various related carboxylic acid derivatives has been explored for potential antibacterial activities, as detailed in the work of Song et al. (2009) (Song et al., 2009).

Pharmacological Research

In the realm of pharmacology, derivatives of tert-butyl azetidine compounds have been investigated for their potential antibacterial and biofilm-eradicating properties. A study by Kotb et al. (2019) identified a compound with a 3-hydroxyazetidine side chain that exhibited promising activity against various bacterial strains, including vancomycin-resistant species (Kotb et al., 2019).

Medicinal Chemistry and Drug Development

The compound's derivatives are significant in medicinal chemistry, especially in the synthesis of intermediates for drug development. For instance, the work by Yang (2010) on the synthesis of pharmaceutical intermediates using 1-(tert-butyl)-3-hydroxyazetidine highlights its importance in this field (Yang, 2010). Furthermore, Van Hende et al. (2009) discussed the synthesis of a new cyclic fluorinated beta-amino acid, showcasing the versatility of azetidine derivatives in synthesizing novel compounds for medicinal use (Van Hende et al., 2009).

Radiopharmaceuticals and Imaging

Additionally, tert-butyl azetidine derivatives have applications in radiopharmaceuticals and imaging. For example, Sadeghzadeh et al. (2019) described the development and radiosynthesis of a novel radiolabeled monocarboxylate transporter inhibitor, using a fluorinated analog for PET imaging (Sadeghzadeh et al., 2019).

特性

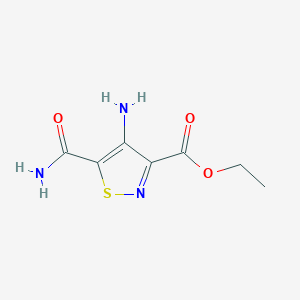

IUPAC Name |

tert-butyl 3-(2-fluorophenyl)-3-hydroxyazetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO3/c1-13(2,3)19-12(17)16-8-14(18,9-16)10-6-4-5-7-11(10)15/h4-7,18H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIZRDYXAXLHSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-(2-fluorophenyl)-3-hydroxyazetidine-1-carboxylate | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-2-bromo-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2845129.png)

![3'-(3,5-Dimethylphenyl)-1-[(3-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2845133.png)

![1-(3-([1,1'-Biphenyl]-4-yloxy)-2-hydroxypropyl)-2,2,6,6-tetramethylpiperidin-4-ol](/img/structure/B2845144.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(dimethylamino)benzamide](/img/structure/B2845145.png)

![2-[(2,2,2-Trifluoroethyl)amino]benzoic acid](/img/structure/B2845146.png)